Cas no 11048-15-0 ((3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione)
![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione structure](https://www.kuujia.com/scimg/cas/11048-15-0x500.png)
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione Chemical and Physical Properties
Names and Identifiers
-
- (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione
- (3AS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]-dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione, 3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-, (3aR,5R,11bR)-
- Kalafungin
- Kalamycin
- NSC 137443
- U-19718
- 3,3aα,5,11bα-Tetrahydro-7-hydroxy-5α-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione
- (3AS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]-dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trio
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione, 3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-, (3aR,5R,11bR)-
- 2H-Furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione,3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-
- (11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
- Kalafungin (USAN)
- KALAFUNGIN [INN]
- Kalafungine [INN-French]
- 7HR91T5TGW
- D04648
- BDBM29507
- Kalafungina
- U-19,718
- KALAFUNGIN [USAN]
- IBIOTIC PRODUCED BY STREPTOMYCES TANASHIENSIS STRAIN KALA. (1) 2H-FURO(3,2-B)NAPHTHO(2,3-D)PYRAN-2,6,11-TRIONE, 3,3A,5,11B-TETRAHYDRO-7-HYDROXY-5-METHYL-
- (+)-KALAFUNGIN
- cid_283138
- NSC-137443
- Kalafunginum
- Q27268319
- 3,3aalpha,5alpha,11balpha-Tetrahydro-7-hydroxy-5-methyl-2H-furo(3,2-B)naphtho-(2,3-D)pyran-2,6,11-trione
- Kalafungina [INN-Spanish]
- UNII-7HR91T5TGW
- U 19718
- Kalafunginum [INN-Latin]
- CHEBI:224257
- Kalafungine
- Kalafungin [USAN:INN]
- 2H-Furo(3,2-b)naphtho(2,3-d)pyran-2,6,11-trione, 3,3a,5,11b-tetrahydro-7-hydroxy-5-methyl-
- SMR001797995
- Nanaomycin D
- MLS002920403
-
- Inchi: 1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1
- InChI Key: XUWPJKDMEZSVTP-LTYMHZPRSA-N
- SMILES: [C@@]12([H])CC(=O)O[C@]1([H])C1C(=O)C3=C(C(O)=CC=C3)C(=O)C=1[C@@H](C)O2
Computed Properties
- Exact Mass: 300.06336
- Monoisotopic Mass: 300.063388
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 89.9
Experimental Properties
- Density: 1.56
- Boiling Point: 624.5°Cat760mmHg
- Flash Point: 240.8°C
- Refractive Index: 1.667
- PSA: 89.9
- LogP: 1.17060
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159208-1g |
(3aS,5S,11bS)-7-hydroxy-5-methyl-3a,11b-dihydro-5H-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11-trione |
11048-15-0 | 95% | 1g |
$2554 | 2023-11-25 |
(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione Related Literature
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Lin Fu,Dandan Wu,Ming Wen,Yuanzheng Zhu,Qingsheng Wu,Tao Zhou,Yongqing Fu Inorg. Chem. Front. 2023 10 567
Additional information on (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione
Comprehensive Overview of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione (CAS No. 11048-15-0)
The compound (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione, identified by CAS No. 11048-15-0, is a structurally complex molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its unique benzo[g][1,3]dioxolo[4,5-c]isochromene backbone and multiple functional groups make it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its chemical properties, potential applications, and relevance in contemporary research.
One of the most striking features of this compound is its intricate polycyclic aromatic system, which includes a dioxolo ring fused to an isochromene core. The presence of a hydroxy group at the 7-position and a methyl group at the 5-position further enhances its chemical versatility. Researchers have speculated about its potential role as a precursor in the synthesis of pharmaceutically active molecules, particularly those targeting oxidative stress-related pathways.
In recent years, the scientific community has shown growing interest in natural product derivatives and their therapeutic potential. The (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione structure shares similarities with certain plant-derived metabolites, which are often investigated for their antioxidant and anti-inflammatory properties. This connection has led to increased scrutiny of its biological activity and possible applications in nutraceutical formulations.
From a synthetic chemistry perspective, the compound's tricyclic framework presents both challenges and opportunities. The stereogenic centers at the 3a, 5, and 11b positions necessitate precise asymmetric synthesis techniques, making it a valuable target for methodological development. Recent advancements in catalytic enantioselective reactions have opened new avenues for its efficient production, which could facilitate further studies on its structure-activity relationships.
The CAS No. 11048-15-0 compound has also been discussed in the context of green chemistry initiatives. Its potential as a biodegradable intermediate aligns with the global push toward sustainable chemical processes. Researchers are exploring eco-friendly synthetic routes that minimize waste and energy consumption while maintaining high yields of this structurally intricate molecule.
In analytical chemistry, the characterization of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione requires sophisticated techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy. These methods are crucial for verifying its purity and confirming the absolute configuration of its stereocenters, which is essential for understanding its potential interactions with biological targets.
Looking ahead, the compound's relevance in drug discovery pipelines continues to be a topic of active investigation. Its structural features suggest possible interactions with various enzyme systems, particularly those involved in redox homeostasis. Computational chemistry approaches, including molecular docking studies, are being employed to predict its binding affinities and guide future experimental work.
For researchers interested in the structure-activity relationship of complex heterocycles, (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione serves as an intriguing case study. Its combination of oxygenated functionalities and rigid polycyclic architecture offers valuable insights into how such structural elements influence molecular recognition and bioavailability.
The compound's potential applications extend beyond pharmaceuticals. In materials science, its conjugated π-system and hydrogen-bonding capacity make it a candidate for developing novel organic electronic materials or molecular sensors. These interdisciplinary applications highlight the versatility of this chemically unique substance.
As research progresses, the scientific literature on CAS No. 11048-15-0 continues to expand, with new publications exploring its synthetic accessibility, derivatization potential, and biological profiling. This growing body of knowledge underscores the compound's significance as both a tool for fundamental chemical research and a potential lead compound for various applications.
11048-15-0 ((3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione) Related Products
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